Sprengerinin C
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Overview
Description
Sprengerinin C is a steroidal glycoside compound that has been identified in the tubers of Ophiopogon japonicus, a plant commonly used in traditional medicine. This compound has garnered attention due to its potential biological activities, particularly its anti-tumorigenic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sprengerinin C can be isolated from natural sources such as the rhizomes of Polygonatum sibiricum. The isolation process typically involves solvent extraction followed by chromatographic techniques to purify the compound .
Industrial Production Methods
Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale extraction and purification methods.
Chemical Reactions Analysis
Types of Reactions
Sprengerinin C undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: This reaction can affect the glycosidic bonds in the compound.
Substitution: This reaction can involve the replacement of functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Sprengerinin C has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study steroidal glycosides and their chemical properties.
Biology: It has been studied for its effects on cellular processes such as apoptosis and angiogenesis.
Medicine: It has shown potential as an anti-tumor agent, particularly in hepatocellular carcinoma.
Industry: Its biological activities make it a candidate for the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Sprengerinin C exerts its effects primarily through the inhibition of proliferation and angiogenesis, and the induction of apoptosis. It blocks vascular endothelial growth factor receptor 2-dependent phosphoinositide 3-kinase/Akt/mammalian target of rapamycin/matrix metalloproteinase and p38 mitogen-activated protein kinase/matrix metalloproteinase pathways, which are crucial for tumor angiogenesis .
Comparison with Similar Compounds
Similar Compounds
17-Hydroxy Sprengerinin C: This compound is also a glycoside isolated from Polygonatum sibiricum and has stronger anticancer activities.
Myricetin: Another natural product with anti-tumorigenic properties.
Sorafenib: A synthetic compound used in cancer therapy.
Uniqueness
This compound is unique due to its specific molecular structure and its ability to inhibit multiple pathways involved in tumor growth and angiogenesis. This multi-targeted approach makes it a promising candidate for cancer therapy .
Properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H70O16/c1-19-8-13-44(54-17-19)20(2)30-28(60-44)15-26-24-7-6-22-14-23(9-11-42(22,4)25(24)10-12-43(26,30)5)56-41-38(59-40-35(51)33(49)31(47)21(3)55-40)36(52)37(29(16-45)57-41)58-39-34(50)32(48)27(46)18-53-39/h6,19-21,23-41,45-52H,7-18H2,1-5H3/t19-,20+,21+,23+,24-,25+,26+,27-,28+,29-,30+,31+,32+,33-,34-,35-,36+,37-,38-,39+,40+,41-,42+,43+,44-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOMTBUZSIVDQK-QYOOOATOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H70O16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
855.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What are the key mechanisms by which Sprengerinin C exerts its anti-tumorigenic effects in hepatocellular carcinoma?
A1: Research indicates that this compound exhibits its anti-tumorigenic effects through a multifaceted approach. [] It effectively inhibits the proliferation of cancer cells, disrupts the formation of new blood vessels (angiogenesis) which is essential for tumor growth, and triggers programmed cell death (apoptosis) specifically in cancerous cells. [] This combined assault on multiple hallmarks of cancer development highlights its potential as a therapeutic agent for hepatocellular carcinoma.
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